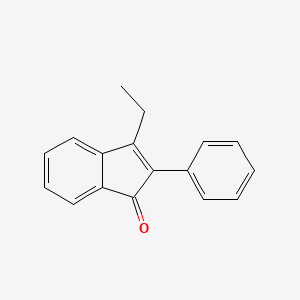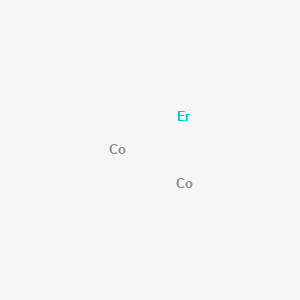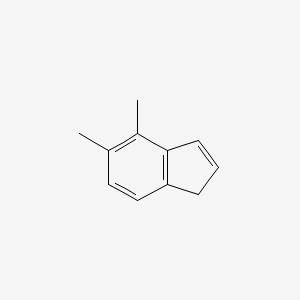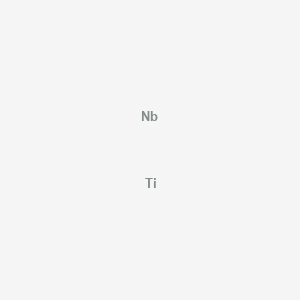
Niobium--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium-titanium (1/1) is a compound formed by the combination of niobium and titanium in equal proportions. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications, particularly in the field of superconducting materials.
準備方法
Synthetic Routes and Reaction Conditions
Niobium-titanium can be synthesized through various methods, including:
Solder Matrix Replacement Method: This method involves the use of lead-bismuth solder to create superconducting joints of niobium-titanium.
Urea-Glass Method: This method involves the preparation of titanium niobium nitrides using a wet chemical process.
Industrial Production Methods
In industrial settings, niobium-titanium is often produced through:
Cold-Pressing and Sintering: This method involves pressing niobium and titanium powders together and then sintering them at high temperatures to form a solid compound.
Diffusion Welding: This technique involves welding niobium and titanium components together at high temperatures and pressures, allowing the atoms to diffuse and form a strong bond.
化学反応の分析
Types of Reactions
Niobium-titanium undergoes various chemical reactions, including:
Oxidation: Niobium-titanium can be oxidized to form oxides such as niobium pentoxide and titanium dioxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form pure niobium and titanium metals.
Substitution: Niobium-titanium can undergo substitution reactions where other elements or compounds replace either niobium or titanium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as platinum and palladium, are used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include:
Niobium Pentoxide (Nb2O5): Formed through the oxidation of niobium-titanium.
Titanium Dioxide (TiO2): Formed through the oxidation of niobium-titanium.
Pure Niobium and Titanium Metals: Formed through the reduction of niobium-titanium.
科学的研究の応用
Niobium-titanium has a wide range of scientific research applications, including:
Superconducting Magnets: Niobium-titanium is widely used in the construction of superconducting magnets for MRI machines and particle accelerators.
Photocatalysts: Niobium-titanium oxides are used as photocatalysts for the degradation of pollutants in water.
Memristors: Niobium-titanium anodic memristors are used in neuromorphic computing and other advanced electronic applications.
作用機序
The mechanism by which niobium-titanium exerts its effects varies depending on the application:
Superconductivity: In superconducting applications, niobium-titanium forms a superconducting phase at low temperatures, allowing it to conduct electricity without resistance.
Memristive Behavior: In memristors, the mixed oxides of niobium and titanium exhibit resistive switching behavior, allowing them to store and process information.
類似化合物との比較
Niobium-titanium can be compared with other similar compounds, such as:
Niobium-Tin (Nb3Sn): Another superconducting material with higher critical temperature but more difficult to fabricate.
Titanium-Niobium Alloys: These alloys have similar properties but different compositions and applications.
Niobium Oxides and Titanium Oxides: These oxides are used in various catalytic and electronic applications but do not exhibit superconductivity.
Niobium-titanium stands out due to its unique combination of properties, including high strength, corrosion resistance, and superconductivity, making it a versatile material for various scientific and industrial applications.
特性
CAS番号 |
12384-42-8 |
|---|---|
分子式 |
NbTi |
分子量 |
140.773 g/mol |
IUPAC名 |
niobium;titanium |
InChI |
InChI=1S/Nb.Ti |
InChIキー |
RJSRQTFBFAJJIL-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


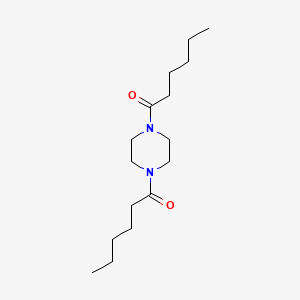

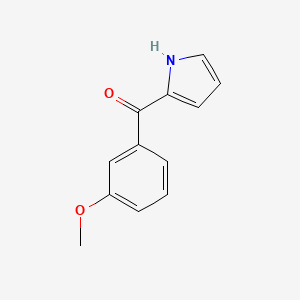
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
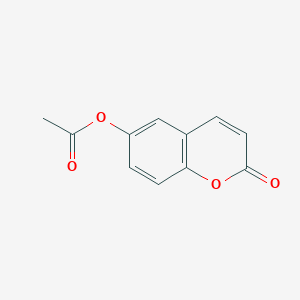
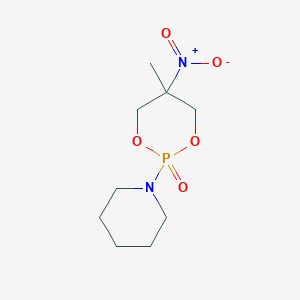
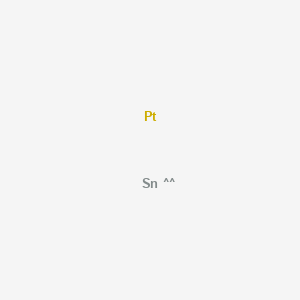
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

